3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.07899585 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
3-Amino-N-(5-methyl-3-isoxazolyl)-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide, as part of the broader category of 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated for its reactivity in various chemical synthesis processes. One study detailed the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular and linear isoindole dione derivatives, highlighting the compound's utility in synthesizing complex heterocyclic structures (Vasilin et al., 2015). This synthesis pathway opens up possibilities for creating novel molecules with potential applications in pharmaceuticals and materials science.
Heterocyclic Compound Synthesis
Another research avenue explored the synthesis of novel pyrido and pyrimidines derivatives from 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating the compound's versatility in forming heterocyclic systems with potential for drug development and biological activity studies (Bakhite et al., 2005).
Antiproliferative Activity
In the realm of medicinal chemistry, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been identified as a class of compounds with antiproliferative properties, particularly against the phospholipase C enzyme. This suggests a potential application in cancer research, where modifying key functional groups of the molecule can influence its biological activity, providing insights into structure-activity relationships (van Rensburg et al., 2017).
Structural Analysis and Dynamics
The structural intricacies and dynamic behavior of these compounds have also been a subject of study. For instance, dynamic NMR and X-ray structural analysis have been employed to understand the stereo structure and intramolecular rotations within the molecules, offering valuable information for designing molecules with desired physical and chemical properties (Vasilin et al., 2014).
Fluorescent Properties
Some derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have been found to exhibit pronounced UV fluorescence, suggesting potential applications in materials science, particularly in the development of fluorescent probes and materials (Dotsenko et al., 2021).
Properties
IUPAC Name |
3-amino-N-(5-methyl-1,2-oxazol-3-yl)-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-9-8-13(22-24-9)21-16(23)15-14(18)10-5-6-12(20-17(10)25-15)11-4-2-3-7-19-11/h2-8H,18H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKDCBOJEQDLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=N4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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